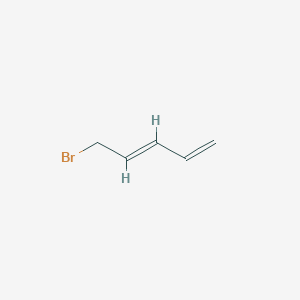

(3E)-5-bromopenta-1,3-diene

説明

特性

IUPAC Name |

(3E)-5-bromopenta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-4H,1,5H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKANOVVJSORFA-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310525 | |

| Record name | (3E)-5-Bromo-1,3-pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52022-82-9 | |

| Record name | (3E)-5-Bromo-1,3-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52022-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3E)-5-Bromo-1,3-pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-5-bromopenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5-bromopenta-1,3-diene typically involves the bromination of penta-1,3-diene. This can be achieved through the addition of bromine (Br2) to penta-1,3-diene under controlled conditions to ensure the formation of the desired (3E) isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of (3E)-5-bromopenta-1,3-diene may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the product.

化学反応の分析

Types of Reactions: (3E)-5-Bromopenta-1,3-diene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

Addition Reactions: The conjugated diene system can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the presence of a base to facilitate the nucleophilic attack.

Addition Reactions: Often performed in non-polar solvents such as hexane or benzene, with the addition of the electrophile at room temperature.

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3), while reducing agents may include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Substitution Reactions: Various substituted penta-1,3-diene derivatives.

Addition Reactions: Dihalogenated or hydrohalogenated products.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, depending on the specific reagents used.

科学的研究の応用

Synthetic Applications

1. Building Block for Organic Synthesis

(3E)-5-bromopenta-1,3-diene serves as a crucial intermediate in various synthetic pathways. Its diene structure allows it to participate in Diels-Alder reactions and other cycloaddition processes, facilitating the formation of complex cyclic structures. This compound can also be transformed into various functionalized derivatives through halogenation and elimination reactions.

2. Polymer Chemistry

The compound is utilized as a co-monomer in the synthesis of polymers. Its conjugated diene system enhances the properties of the resulting materials, such as thermal stability and mechanical strength. The incorporation of (3E)-5-bromopenta-1,3-diene into polymer matrices has been shown to improve the performance of materials used in coatings and adhesives .

Medicinal Chemistry

1. Drug Development

Research indicates that (3E)-5-bromopenta-1,3-diene can be employed in the synthesis of biologically active molecules. The bromine atom serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance biological activity. This versatility makes it a candidate for developing new pharmaceuticals .

2. Targeted Synthesis of Natural Products

The compound has been utilized in the total synthesis of natural products due to its ability to form complex molecular architectures efficiently. For instance, it can be integrated into synthetic routes leading to bioactive compounds found in nature, which may have therapeutic potential against various diseases .

Case Studies

作用機序

The mechanism by which (3E)-5-bromopenta-1,3-diene exerts its effects involves its interaction with molecular targets through its reactive bromine atom and conjugated diene system. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

類似化合物との比較

Table 1: Comparative Analysis of Brominated and Substituted Dienes

Key Differences in Reactivity

Electrophilic Substitution Pathways

- (3E)-5-Bromopenta-1,3-diene exhibits SN2 substitution in Cu-catalyzed reactions due to its terminal bromide, yielding alkyl-B(pin) products with moderate diastereoselectivity (7:1 dr) .

- In contrast, 3-substituted allyl bromides (e.g., 3-methyl derivatives) favor SN2′ pathways , resulting in higher diastereoselectivity (>20:1 dr) but reduced regiocontrol .

Steric and Electronic Effects

- The silacyclobutyl-substituted diene (Table 1) demonstrates enhanced steric hindrance, directing reactivity toward stereospecific cross-couplings (e.g., Hiyama reaction) rather than nucleophilic substitutions .

- Cyclic dienes like 3-ethyl-1-methylcyclopenta-1,3-diene lack bromine’s electron-withdrawing effects, limiting their utility in electrophilic reactions but expanding applications in cycloadditions .

Synthetic Utility (3E)-5-Bromopenta-1,3-diene is pivotal in tandem bis-electrophile couplings, forming two C–C bonds in one step . Its non-brominated analogs (e.g., penta-1,3-diene) are less electrophilic, requiring harsher conditions for functionalization .

生物活性

(3E)-5-bromopenta-1,3-diene is a compound of increasing interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

- Molecular Formula : C₅H₇Br

- Molecular Weight : 147.01 g/mol

- Structure : The compound features a conjugated diene system with a bromine substituent, which is critical for its reactivity and biological properties.

Synthesis

The synthesis of (3E)-5-bromopenta-1,3-diene typically involves the use of brominated precursors and various coupling reactions. For example, one study outlines the synthesis of this compound through a copper-catalyzed asymmetric allylic substitution reaction, which provides excellent regioselectivity and enantioselectivity .

Antimicrobial Properties

Recent studies have demonstrated that (3E)-5-bromopenta-1,3-diene exhibits significant antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Cytotoxic Effects

In vitro studies indicate that (3E)-5-bromopenta-1,3-diene possesses cytotoxic properties against several cancer cell lines. A notable study reported IC50 values in the micromolar range for various cancer types, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial potential of (3E)-5-bromopenta-1,3-diene against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a therapeutic agent .

- Cytotoxicity Against Cancer Cells : Research involving human breast cancer cell lines showed that treatment with (3E)-5-bromopenta-1,3-diene led to a dose-dependent decrease in cell viability. Apoptotic assays confirmed that the compound induces programmed cell death through mitochondrial pathways .

Data Table: Biological Activity Summary

| Biological Activity | Tested Organisms/Cell Lines | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |

| Escherichia coli | 64 µg/mL | Disruption of cell membrane | |

| Cytotoxicity | MCF-7 (breast cancer) | 15 µM | Induction of apoptosis |

| HeLa (cervical cancer) | 20 µM | Induction of apoptosis |

Q & A

Q. What are the optimal synthetic routes for (3E)-5-bromopenta-1,3-diene, and how can reaction conditions be controlled to minimize isomerization?

Methodological Answer: The synthesis of (3E)-5-bromopenta-1,3-diene typically involves regioselective bromination of penta-1,3-diene. A reported method uses HBr addition to a pre-cooled diene precursor (e.g., 2.1j) under controlled conditions (0°C, 1 hour), followed by ether extraction to isolate the product . Key parameters include:

- Temperature control : Low temperatures suppress side reactions and isomerization.

- Solvent selection : Ether or non-polar solvents stabilize the diene structure.

- Reagent purity : Use of anhydrous HBr minimizes hydrolysis side products.

Q. How can (3E)-5-bromopenta-1,3-diene be characterized to confirm its structure and stereochemical purity?

Methodological Answer:

- Gas Chromatography/Mass Spectrometry (GC/MS) : EI (electron ionization) at 70 eV filament voltage provides fragmentation patterns to distinguish the (3E) isomer from (3Z) or other contaminants .

- UV-Vis Spectroscopy : Conjugation in the diene system absorbs in the 220–250 nm range. Compare with reference spectra of analogous dienes (e.g., hexa-1,3-diene) to validate conjugation effects .

- NMR : H and C NMR can resolve bromine-induced deshielding in the terminal alkene protons.

Q. What factors influence the stability of (3E)-5-bromopenta-1,3-diene under storage or experimental conditions?

Methodological Answer:

- Thermal stability : Avoid temperatures > 40°C, as bromoalkenes may undergo elimination or isomerization.

- Light sensitivity : Store in amber vials to prevent photolytic C-Br bond cleavage.

- Reactivity with ozone : Rate coefficients () for conjugated dienes reacting with O are ~10 cm molecule s. Use inert atmospheres (N, Ar) during reactions involving ozone .

Q. How can computational modeling predict the reactivity of (3E)-5-bromopenta-1,3-diene in Diels-Alder or electrophilic addition reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. The electron-withdrawing bromine lowers LUMO energy, enhancing electrophilic attack at C5.

- Transition State Analysis : Use software like Gaussian or ORCA to model activation barriers for cycloadditions. Compare with experimental rate data from ozonolysis studies .

Q. How should researchers address contradictions in reported thermodynamic data for conjugated dienes like (3E)-5-bromopenta-1,3-diene?

Methodological Answer:

- Iterative Data Reconciliation : Apply qualitative research frameworks to iteratively cross-validate experimental and computational results (e.g., compare enthalpy values from calorimetry vs. DFT) .

- Uncertainty Quantification : Analyze error margins in parameters like bond dissociation energies (BDEs) or entropy changes. For example, cis-trans isomerization energies for penta-1,3-diene analogs vary by ±1.5 kJ/mol .

Q. What is the stereochemical impact of substituting bromine at C5 on the conformational equilibrium of penta-1,3-diene systems?

Methodological Answer:

- Circular Dichroism (CD) Spectroscopy : Measure variable-temperature CD spectra to quantify axial vs. equatorial preferences. For example, 5-t-butylcyclohexa-1,3-diene shows a 1.7 kJ/mol energy difference favoring equatorial conformers .

- Steric vs. Electronic Effects : Bromine’s electronegativity may polarize the π-system, while its van der Waals volume influences steric interactions in transition states.

Q. How can sustainability metrics be applied to synthetic protocols for (3E)-5-bromopenta-1,3-diene?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。